molecular formula C21H18BrNO3 B214604 5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214604
M. Wt: 412.3 g/mol
InChI Key: NSRGFKGRVWLPMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one involves the inhibition of certain signaling pathways that are involved in cancer progression. It has been found to inhibit the activity of certain enzymes such as topoisomerase IIα and cyclin-dependent kinase 2 (CDK2), which are involved in DNA replication and cell proliferation.
Biochemical and Physiological Effects:
5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of certain oncogenes. Moreover, it has also been found to exhibit anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as an anti-cancer agent. It has been found to exhibit potent anti-cancer activity in various cancer cell lines. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one. One of the potential directions is the development of more efficient synthesis methods that can produce the compound in larger quantities. Moreover, further studies are needed to investigate the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Additionally, the development of more water-soluble derivatives of this compound can also be a potential future direction.
In conclusion, 5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is a promising compound that has potential applications in various fields, especially in cancer research. Its anti-cancer activity, anti-inflammatory and antioxidant properties, and potential as a therapeutic agent make it an interesting compound for future research.

Synthesis Methods

The synthesis of 5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one involves the reaction of 3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one with 2-bromoacetylbenzoic acid ethyl ester in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA) at elevated temperatures.

Scientific Research Applications

5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in the field of cancer research. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Moreover, it has also been found to inhibit the activity of certain enzymes that are involved in cancer progression.

properties

Product Name

5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C21H18BrNO3

Molecular Weight

412.3 g/mol

IUPAC Name

5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindol-2-one

InChI

InChI=1S/C21H18BrNO3/c1-3-11-23-18-10-9-16(22)12-17(18)21(26,20(23)25)13-19(24)15-7-5-14(4-2)6-8-15/h1,5-10,12,26H,4,11,13H2,2H3

InChI Key

NSRGFKGRVWLPMO-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC#C)O

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC#C)O

Origin of Product

United States

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